2-(2-Methoxyphenyl)-1,3,4-oxadiazole
Overview
Description
2-(2-Methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
2-(2-Methoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity. The methoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)piperazine
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenylacetic acid
Uniqueness
2-(2-Methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The combination of the methoxyphenyl group and the oxadiazole ring makes it a versatile compound for various applications, particularly in fields requiring specific electronic or biological interactions .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-12-8-5-3-2-4-7(8)9-11-10-6-13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZBFAJLBDAJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589834 | |
Record name | 2-(2-Methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42966-95-0 | |
Record name | 2-(2-Methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyphenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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